N,N-Diethyl-2,6-dimethylaniline is an organic compound with the molecular formula . It features a dimethyl-substituted aniline structure, where two ethyl groups are attached to the nitrogen atom of the aniline moiety. This compound is part of a larger class of chemicals known as amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms. The compound is typically a colorless to pale yellow liquid with a characteristic amine odor, and it is sparingly soluble in water but soluble in organic solvents .
Research indicates that N,N-diethyl-2,6-dimethylaniline may exhibit biological activity related to its metabolism and potential toxicity. It has been studied for its metabolic pathways in human tissues, where it can be converted into reactive metabolites that may interact with cellular components, including DNA. Such interactions raise concerns regarding its potential genotoxicity and carcinogenicity .
N,N-Diethyl-2,6-dimethylaniline can be synthesized through several methods:
N,N-Diethyl-2,6-dimethylaniline is unique due to its specific combination of ethyl and methyl substitutions on the aniline structure, which influences its reactivity and biological interactions compared to other similar compounds.
Studies have focused on understanding how N,N-diethyl-2,6-dimethylaniline interacts with biological systems. Its metabolism can lead to the formation of reactive intermediates that may bind to proteins or nucleic acids, potentially leading to toxicity or mutagenicity. Research indicates that flavin-containing monooxygenases are primarily responsible for its N-oxidation .
N,N-Diethyl-2,6-dimethylaniline belongs to the class of substituted anilines, specifically tertiary amines. Its IUPAC name, N,N-diethyl-2,6-dimethylaniline, systematically describes its structure: a benzene ring with methyl groups at positions 2 and 6 and two ethyl groups bonded to the nitrogen atom. The molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. The compound’s SMILES notation (CCN(CC)C₁=C(C=CC=C₁C)C) and InChIKey (KECFTDQVRIBMCH-UHFFFAOYSA-N) provide standardized representations of its structure.
Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N | |
| Molecular Weight | 177.29 g/mol | |
| CAS Registry Number | 3995-38-8 | |
| IUPAC Name | N,N-diethyl-2,6-dimethylaniline | |
| SMILES | CCN(CC)C₁=C(C=CC=C₁C)C |
The compound was first synthesized in 1898 by Friedlaender and Brand, who explored its reactivity in early organic chemistry studies. Their work laid the foundation for understanding substituted anilines’ behavior in electrophilic substitution reactions. Modern research, such as Ikawa et al.’s 2012 study, has advanced its applications in catalytic processes and fine chemical synthesis. These investigations highlight its role in facilitating reactions under mild conditions, leveraging its steric and electronic properties.
N,N-Diethyl-2,6-dimethylaniline is registered in multiple chemical databases with consistent identifiers:
The compound’s 3D structure, accessible via the NIST WebBook, confirms its planar benzene ring and tetrahedral nitrogen geometry. Regulatory frameworks, such as the U.S. Toxic Substances Control Act, classify it under specific inventory listings, ensuring standardized handling and reporting.
N,N-Diethyl-2,6-dimethylaniline shares functional group similarities with other aniline derivatives but differs critically in substitution patterns:
These structural differences underscore the tailored use of N,N-diethyl-2,6-dimethylaniline in reactions requiring controlled steric environments.